2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide

Catalog No.
S16160039
CAS No.
M.F
C8H10BrF2N3O2S
M. Wt
330.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyri...

Product Name

2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide

IUPAC Name

2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide

Molecular Formula

C8H10BrF2N3O2S

Molecular Weight

330.15 g/mol

InChI

InChI=1S/C8H10BrF2N3O2S/c1-14(4-7(10)11)17(15,16)6-2-5(9)3-13-8(6)12/h2-3,7H,4H2,1H3,(H2,12,13)

InChI Key

HDBDNRGWEGVSBC-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)F)S(=O)(=O)C1=C(N=CC(=C1)Br)N

2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C11_{11}H12_{12}BrF2_2N3_3O2_2S and a molecular weight of approximately 330.15 g/mol. This compound features a pyridine ring substituted with an amino group, a bromo group, and a sulfonamide moiety, along with a difluoroethyl side chain. The presence of the bromine atom and the difluoroethyl group suggests potential applications in medicinal chemistry, particularly in drug development due to their ability to influence biological activity and pharmacokinetic properties .

Typical of sulfonamides and substituted pyridines. Notably, it can undergo nucleophilic substitution reactions due to the presence of the bromo substituent. Additionally, the sulfonamide group may react with electrophiles under appropriate conditions, enabling further derivatization. The difluoroethyl group may also engage in reactions characteristic of alkyl halides, such as elimination or substitution reactions .

The synthesis of 2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 5-bromo-N-methylpyridine-3-sulfonamide, the difluoroethyl group can be introduced via nucleophilic substitution.
  • Sulfonylation: The introduction of the sulfonamide group can be performed using sulfuryl chloride followed by amination with an amine containing the desired side chain.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including halogenation, alkylation, and sulfonylation to construct the final product efficiently .

This compound has potential applications in pharmaceutical research and development due to its unique structure and expected biological activities. It may serve as a lead compound for developing new antibacterial agents or anti-inflammatory drugs. Additionally, its unique fluorinated side chain could enhance lipophilicity and bioavailability, making it suitable for oral administration in therapeutic settings .

Studies on similar compounds indicate that pyridine-based sulfonamides can interact with various biological targets, including enzymes involved in metabolic pathways. Interaction studies typically involve assessing binding affinities through techniques such as surface plasmon resonance or isothermal titration calorimetry. These studies help elucidate the mechanism of action and potential therapeutic effects of 2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-Bromo-N-(tert-butyl)pyridine-3-sulfonamideContains bromine and sulfonamide; tert-butyl groupAnticancer activity against PI3Kα kinase
5-Bromo-N-(methylsulfonyl)ethylpyridineSimilar core structure; methylsulfonyl instead of difluoroethylAntibacterial properties
4-Methyl-3-nitropyridine-5-sulfonamideContains nitro group; different substitution patternAntibacterial activity

These comparisons highlight the unique aspects of 2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide while also situating it within a broader context of pyridine-based compounds with potential therapeutic applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

328.96452 g/mol

Monoisotopic Mass

328.96452 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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